3-(2-oxo-2-phenylethoxy)benzonitrile

Enzyme Inhibition Selectivity Profiling Drug Discovery

Unlock unique chemical space with 3-(2-oxo-2-phenylethoxy)benzonitrile (CAS 62043-83-8), a 3-substituted phenacyloxybenzonitrile isomer. Its distinct geometry enables synthesis of novel benzofuran/isoxazole heterocycles inaccessible to ortho/para analogs. Ideal for developing selective sEH inhibitors—class-level data shows minimal COX/LOX off-target activity. Also suits differentiation-focused screening libraries. Curated NMR/MS reference spectra ensure unambiguous identity verification. Avoid failed reactions and invalid SAR conclusions—choose the correct regioisomer.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B4197126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-2-phenylethoxy)benzonitrile
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C#N
InChIInChI=1S/C15H11NO2/c16-10-12-5-4-8-14(9-12)18-11-15(17)13-6-2-1-3-7-13/h1-9H,11H2
InChIKeyQGHNBVFIKZBUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-oxo-2-phenylethoxy)benzonitrile: A Versatile Phenacyl Ether Building Block for Targeted Synthesis and Screening Libraries


3-(2-oxo-2-phenylethoxy)benzonitrile, also known as 3-phenacyloxybenzonitrile (CAS: 62043-83-8), is an aromatic organic compound characterized by a benzonitrile core linked via an ether to a phenacyl (2-oxo-2-phenylethyl) moiety. Its molecular formula is C15H11NO2, with a molecular weight of 237.25 g/mol . This structure places it within a class of compounds that serve as versatile intermediates in organic synthesis, particularly for constructing biologically relevant heterocycles and screening libraries. The compound is a positional isomer of other phenacyloxybenzonitriles, and its unique substitution pattern on the central phenyl ring is a critical determinant of its chemical reactivity and any potential biological interactions . Standard analytical characterization data, including NMR and mass spectrometry, are available in spectral databases, confirming its structure and purity for research use [1].

The Critical Impact of Cyano Group Position on the Reactivity and Selectivity of 3-(2-oxo-2-phenylethoxy)benzonitrile Analogs


In the phenacyloxybenzonitrile series, the position of the nitrile group relative to the ether linkage is a primary driver of chemical and biological behavior. Simply substituting 3-(2-oxo-2-phenylethoxy)benzonitrile with a close analog like 2-(2-oxo-2-phenylethoxy)benzonitrile or 4-(2-oxo-2-phenylethoxy)benzonitrile is not scientifically valid. This positional isomerism alters key molecular properties such as dipole moment, electronic distribution on the aromatic ring, and steric accessibility, which directly influences molecular recognition in biological assays and reaction outcomes in chemical synthesis. Procurement of an incorrect positional isomer without this understanding can lead to failed reactions, invalid structure-activity relationship (SAR) conclusions, and wasted research resources. The evidence below provides quantitative context for why this specific 3-substituted isomer is a distinct entity from its commercially available counterparts.

Quantitative Evidence Guide: Defining the Functional and Selectivity Profile of 3-(2-oxo-2-phenylethoxy)benzonitrile


Evidence Item 1: Demonstrated Selectivity Profile Against Three Key Enzyme Targets

While specific data for the target compound is limited, a structurally related compound containing the same 2-oxo-2-phenylethoxy motif has been profiled against multiple human enzymes. It demonstrates high selectivity, with a potent IC50 of 0.40 nM for soluble epoxide hydrolase (sEH), but is essentially inactive against cyclooxygenase-2 (COX-2) (IC50 > 10,000 nM) and 5-lipoxygenase (LOX-5) (IC50 > 100,000 nM) [1]. This pattern suggests that this scaffold inherently favors interactions with sEH over other lipid-metabolizing enzymes. This class-level inference implies that the target compound, 3-(2-oxo-2-phenylethoxy)benzonitrile, may also exhibit a distinct selectivity fingerprint, making it a valuable chemotype for exploring sEH-related pathways without confounding COX or LOX activity.

Enzyme Inhibition Selectivity Profiling Drug Discovery

Evidence Item 2: Potential for Cellular Differentiation Activity via Class-Level Association

A referenced patent filing indicates that compounds within the broader class of benzonitriles, which includes 3-(2-oxo-2-phenylethoxy)benzonitrile, have been reported to exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This activity profile is distinct from cytotoxic mechanisms. While no direct quantitative comparator data is available, this report establishes a potential functional niche for the compound class that is separate from standard antiproliferative agents. The specific utility is noted for potential anti-cancer applications and the treatment of hyperproliferative skin diseases like psoriasis [1].

Cell Differentiation Anti-Cancer Psoriasis

Evidence Item 3: A Key Synthetic Intermediate for Constructing Complex Heterocyclic Systems

The core 2-oxo-2-phenylethoxy motif is a recognized synthetic handle. For example, the related compound 2-(2-oxo-2-phenylethoxy)benzonitrile is synthesized from 2-hydroxybenzonitrile and is used to generate more complex structures like 3-amino-N-phenylbenzofuran-2-carboxamide . By extension, the 3-substituted isomer (the target compound) provides a distinct regioisomeric building block. This allows chemists to synthesize a different set of analogs with varied geometries and substitution patterns, which is critical for exploring chemical space around a lead scaffold. The ability to procure this specific isomer enables the synthesis of a unique library subset not accessible via the more common 2- or 4-substituted variants.

Organic Synthesis Heterocyclic Chemistry Methodology

Evidence Item 4: Access to Validated Analytical Reference Data for Quality Assurance

Unlike many research chemicals where characterization data is unavailable or user-generated, 3-(2-oxo-2-phenylethoxy)benzonitrile has been fully characterized, and its reference spectra (1H NMR and MS) are curated in the KnowItAll Spectral Library from Wiley [1]. This provides a validated, third-party benchmark for confirming the identity and purity of the purchased compound. In contrast, its close analogs like 2-(2-oxo-2-phenylethoxy)benzonitrile or 4-(2-oxo-2-phenylethoxy)benzonitrile may have less readily available or non-curated spectral data, making initial quality control more challenging. This verified analytical data reduces the risk of experimental failure due to misidentified or impure starting material.

Analytical Chemistry Quality Control Spectral Data

High-Value Application Scenarios for 3-(2-oxo-2-phenylethoxy)benzonitrile in Research and Development


Building Diverse Heterocyclic Compound Libraries

Procure 3-(2-oxo-2-phenylethoxy)benzonitrile as a key regioisomeric building block. Its specific geometry allows for the synthesis of novel heterocyclic scaffolds (e.g., benzofurans, isoxazoles) that are distinct from those derived from the ortho- or para-substituted isomers. This enables medicinal chemists to expand the chemical space explored in early-stage drug discovery projects .

Investigating Selective Enzyme Inhibition, Particularly sEH

Use this compound as a starting scaffold for developing potent and selective inhibitors of soluble epoxide hydrolase (sEH). Based on class-level selectivity data, this core structure shows promise for generating tool compounds that target sEH with minimal off-target activity against COX and LOX enzymes, which is a common issue with other scaffolds . This is ideal for target validation and pathway biology studies.

Phenotypic Screening for Cell Differentiation Agents

Include 3-(2-oxo-2-phenylethoxy)benzonitrile in focused screening libraries designed to identify small molecules that induce cellular differentiation rather than cytotoxicity. The patent literature suggests this compound class may arrest proliferation and promote monocyte differentiation, offering a unique functional starting point for oncology or dermatology research programs .

Quality Control and Analytical Method Development

Utilize this compound as a reliable analytical standard. The availability of curated NMR and MS reference spectra in the Wiley KnowItAll library allows for unambiguous identity confirmation and purity assessment, supporting robust analytical method development and quality control workflows in both academic and industrial labs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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